molecular formula C18H20N3NaO3S B565878 Rabeprazole-d3 Sodium Salt CAS No. 1216494-11-9

Rabeprazole-d3 Sodium Salt

Cat. No.: B565878
CAS No.: 1216494-11-9
M. Wt: 384.444
InChI Key: KRCQSTCYZUOBHN-MUTAZJQDSA-N
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Description

Rabeprazole-d3 Sodium Salt is a stable isotope labelled analytical standard . It is a prodrug that turns into its active sulphenamide form in the acidic environment of the parietal cells . The molecular formula is C18H17D3N3NaO3S and the molecular weight is 384.44 .


Synthesis Analysis

Rabeprazole sodium is extremely unstable and degrades in acidic environments . A study aimed to develop immediate-release oral rabeprazole sodium tablets with rapid efficacy and gastric stability for the treatment of gastroesophageal reflux disease . The study applied the quality by design (QbD) approach to formulate and optimize an immediate-release dry-coated tablet containing rabeprazole sodium as an inner core with an outer sodium bicarbonate layer to stabilize the active pharmaceutical ingredient at gastric pH .


Molecular Structure Analysis

The molecular formula of this compound is C18H17D3N3NaO3S . The structure of this compound is a substituted benzimidazole proton pump inhibitor .


Chemical Reactions Analysis

Rabeprazole sodium is a proton pump inhibitor that irreversibly blocks H+ -ATPase and K+ -ATPase involved in the final stage of gastric acid secretion . It achieves this by passing through the parietal basement membrane and accumulating in the secretory canaliculus, where it becomes activated when the gastric acid pH is <4.0 . It is then converted to the sulfenamide form and covalently binds the cysteine group in the proton pump, thereby irreversibly inhibiting acid secretion .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.44 . It is a neat product . The exact mass is 384.13113720 g/mol and the monoisotopic mass is 384.13113720 g/mol .

Scientific Research Applications

Photodegradation of Rabeprazole Sodium

Rabeprazole sodium, a proton pump inhibitor used in acid-related disorders, has been studied for its photodegradation under UVC irradiation. The degradation products, including benzimidazolone and benzimidazole, were identified through spectroscopic determinations (Garcia et al., 2008).

Identification of New Impurity

A study identified a new impurity in rabeprazole sodium during manufacturing. This impurity, designated as 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, was isolated and its structure was elucidated (Rao et al., 2010).

Capillary Electrophoresis for Rabeprazole Analysis

Capillary electrophoresis has been developed as a method for determining rabeprazole sodium in tablets. The method demonstrated linearity, precision, accuracy, and specificity, offering a fast analysis approach for rabeprazole sodium (Garcia et al., 2005).

Liquid Chromatography Method Development

A liquid chromatography method was developed for quantitative determination of rabeprazole in tablets. The method was validated for linearity, precision, accuracy, and specificity, providing a reliable approach for rabeprazole analysis (Garcia et al., 2004).

Enteric Coating for Delayed-Release

Rabeprazole sodium's enteric-coated formulations were studied to evaluate the effect of different polymeric coatings on drug release. Dual delayed-release coating with acrylic and cellulosic polymers was found to be most effective for creating a rabeprazole sodium delayed-release pellet product (Tirpude & Puranik, 2011).

Pharmaceutical Substance Structure and Characteristics

A study on pharmaceutical substances of rabeprazole sodium from different manufacturers focused on their structure and technological characteristics for the development of Rabeprazole tablets. The study highlighted differences in bulk density and fractional composition among samples (Chuvashova et al., 2020).

Mechanism of Action

Target of Action

Rabeprazole-d3 Sodium Salt, commonly known as Rabeprazole, is a proton pump inhibitor . Its primary target is the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cells . This enzyme system plays a crucial role in the final stage of gastric acid secretion .

Mode of Action

Rabeprazole is a prodrug that transforms into its active sulphenamide form in the acidic environment of the parietal cells . It works by inhibiting the H+/K+ ATPase enzyme system . This inhibition suppresses both basal and stimulated gastric acid secretion in a dose-dependent manner . The pKa of Rabeprazole is around 5.0, meaning it doesn’t require a lot of acid to activate .

Biochemical Pathways

By inhibiting the H+/K+ ATPase enzyme system, Rabeprazole blocks the final step of gastric acid secretion . This action disrupts the biochemical pathway responsible for the production of gastric acid, thereby reducing the amount of acid produced in the stomach .

Pharmacokinetics

Rabeprazole is well absorbed orally, with a bioavailability of 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life of Rabeprazole is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by Rabeprazole leads to a decrease in stomach acidity . This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . It also provides symptomatic relief in the setting of gastroesophageal reflux disease (GERD), a condition characterized by prolonged exposure to gastric acid in the esophagus .

Action Environment

Rabeprazole is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The development of immediate-release tablets containing Rabeprazole as an inner core with an outer sodium bicarbonate layer has been explored to stabilize the active pharmaceutical ingredient at gastric pH .

Safety and Hazards

Rabeprazole may cause serious side effects . It may cause severe stomach pain, diarrhea that is watery or bloody, sudden pain or trouble moving your hip, wrist, or back, seizure (convulsions), kidney problems, new or worsening symptoms of lupus, low magnesium, or signs of bleeding (if you also take warfarin) . Taking rabeprazole long-term may cause you to develop stomach growths called fundic gland polyps . If you use rabeprazole for longer than 3 years, you could develop a vitamin B-12 deficiency .

Future Directions

Rabeprazole is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to promote healing of duodenal ulcers or erosive esophagitis (damage to your esophagus caused by stomach acid) . Rabeprazole may also be given with an antibiotic to prevent duodenal ulcer caused by infection with Helicobacter pylori (H. pylori) . It is not for immediate relief of heartburn symptoms .

Properties

IUPAC Name

sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676128
Record name Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216494-11-9
Record name Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Rabeprazole-d3 Sodium Salt
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